N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the biphenyl group via a Suzuki coupling reaction. The final step often involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the coupling reactions and advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can result in the formation of alcohols or amines.
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or material properties. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide: shares similarities with other compounds containing biphenyl, thiazole, and benzo[d]thiazole groups, such as:
Uniqueness
What sets N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide apart is its unique combination of these functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS2/c27-21(22-24-18-8-4-5-9-20(18)29-22)26-23-25-19(14-28-23)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h1-14H,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGXBJGJHXFNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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